molecular formula C12H9F3N4O2 B12610213 [(5-Nitropyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile CAS No. 647839-84-7

[(5-Nitropyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile

Cat. No.: B12610213
CAS No.: 647839-84-7
M. Wt: 298.22 g/mol
InChI Key: FWOSRCKDKUEJGB-UHFFFAOYSA-N
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Description

(5-Nitropyridin-2-yl)methylpropanedinitrile is a chemical compound that features a nitropyridine moiety linked to a trifluoropropyl group and a propanedinitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitropyridin-2-yl)methylpropanedinitrile typically involves the reaction of 5-nitropyridine-2-carbaldehyde with 3,3,3-trifluoropropylamine and malononitrile. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Nitropyridin-2-yl)methylpropanedinitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

(5-Nitropyridin-2-yl)methylpropanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Nitropyridin-2-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoropropyl group can influence the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with various biological pathways and molecular targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Nitropyridin-2-yl)methylpropanedinitrile is unique due to its combination of a nitropyridine moiety with a trifluoropropyl group and a propanedinitrile group. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

647839-84-7

Molecular Formula

C12H9F3N4O2

Molecular Weight

298.22 g/mol

IUPAC Name

2-[(5-nitropyridin-2-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile

InChI

InChI=1S/C12H9F3N4O2/c13-12(14,15)4-3-11(7-16,8-17)5-9-1-2-10(6-18-9)19(20)21/h1-2,6H,3-5H2

InChI Key

FWOSRCKDKUEJGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])CC(CCC(F)(F)F)(C#N)C#N

Origin of Product

United States

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